molecular formula C5H2N6O7 B3839940 3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole

3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole

Cat. No.: B3839940
M. Wt: 258.11 g/mol
InChI Key: WOXCRMFIBXEIBS-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Synthesis Analysis

The synthesis of 1,2,5-oxadiazoles often involves the reaction of appropriate precursors under specific conditions . For example, one compound was synthesized by the reaction of a bis-nitro-1,2,5-oxadiazole with gaseous ammonia in toluene and by partial oxidation of a bis-amino-1,2,5-oxadiazole with 35% H2O2 in concentrated H2SO4 .


Molecular Structure Analysis

The molecular structures of 1,2,5-oxadiazoles were fully characterized by 1H and 13C NMR, MS and IR spectroscopy . The geometry structures of these molecules were obtained from Density Functional Theory modeling .


Chemical Reactions Analysis

The chemical reactions involving 1,2,5-oxadiazoles are diverse and depend on the specific compound and conditions . For instance, one compound was synthesized in two steps from diaminofurazan .


Physical and Chemical Properties Analysis

1,2,5-Oxadiazoles generally have high density, making them attractive as secondary explosives, oxidizers, and melt-castable explosives . For example, one compound has a relatively high density (1.782 g/mL) together with a low melting point (100 °C) .

Safety and Hazards

The safety and hazards of 1,2,5-oxadiazoles can vary widely depending on their specific structure. Some 1,2,5-oxadiazoles have been found to exhibit low impact sensitivities .

Future Directions

The design and synthesis of new energetic compounds have been of interest worldwide for many years . New heterocyclic energetic compounds play an important role, mainly because of their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs . The attractive properties of 1,2,5-oxadiazoles encouraged researchers to investigate the possibility of synthesizing analogs of these molecules in which the central oxadiazole ring is 1,2,4-oxadiazole or 1,3,4-oxadiazole .

Properties

IUPAC Name

3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxymethyl]-1,2,5-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N6O7/c12-10(13)3-2(6-17-7-3)1-16-5-4(11(14)15)8-18-9-5/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXCRMFIBXEIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NON=C1[N+](=O)[O-])OC2=NON=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole
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3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole
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3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole
Reactant of Route 4
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3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole
Reactant of Route 5
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3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole
Reactant of Route 6
3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole

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